2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-methylanilino)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-7-2-4-8(5-3-7)14-13-12(18)11(17)10(16)9(6-15)19-13/h2-5,9-18H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFETMCMRCGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908708 | |
| Record name | N-(4-Methylphenyl)hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10571-77-4, 10399-82-3, 2870-82-8 | |
| Record name | NSC521715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC122815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC278334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methylphenyl)hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde and a base to introduce the hydroxymethyl group at the desired position.
Amination with the methylphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol typically involves multiple steps:
- Formation of the Oxane Ring: Achieved through cyclization reactions involving diols and aldehydes under acidic conditions.
- Introduction of the Hydroxymethyl Group: Utilizes formaldehyde and a base to introduce the hydroxymethyl group.
- Amination with the Methylphenyl Group: Involves the reaction of an amine with the oxane derivative.
These synthetic methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques.
Chemistry
In organic synthesis, 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol serves as a building block for creating more complex molecules. Its reactivity allows it to participate in:
- Oxidation Reactions: The hydroxymethyl group can be oxidized to form carboxylic acids.
- Reduction Reactions: It can be reduced to yield various alcohol derivatives.
- Substitution Reactions: The amino group can engage in substitution reactions with different nucleophiles.
Biology
Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules and possible therapeutic properties. The compound's structure allows it to form hydrogen bonds and electrostatic interactions with biological targets, which may influence their activity.
Medicine
The compound is being investigated as a lead in drug development due to its unique structural features that may confer specific biological effects. Its potential applications include:
- Anticancer Agents: Early studies suggest that derivatives of this compound may exhibit anticancer properties.
- Therapeutic Agents: Ongoing research aims to explore its efficacy in treating various diseases.
Industry
In industrial applications, 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for creating new products in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Research
A study evaluated the anticancer potential of derivatives of 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol against various cancer cell lines. The results indicated that certain modifications to the compound enhanced its cytotoxicity compared to standard chemotherapeutic agents.
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that it could inhibit certain enzymes, indicating potential for use as a therapeutic agent targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations that activate or deactivate its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Activity and Mechanism
- SGLT2 Inhibitors (CAN, EMPA): These compounds block renal glucose reabsorption by inhibiting SGLT2, leading to urinary glucose excretion. Their phenyl-substituted oxane-triol structures enable selective binding to the SGLT2 transporter .
- Tyrosinase Inhibitors (α-Arbutin): The 4-hydroxyphenoxy group in α-arbutin allows competitive inhibition of tyrosinase, reducing melanin synthesis. The oxane-triol backbone enhances solubility and bioavailability .
- Hypothetical Target Compound: The 4-methylphenylamino group may confer unique binding properties. If designed as an SGLT2 inhibitor, steric and electronic effects of the amino group could alter transporter affinity compared to CAN or EMPA.
Key Research Findings and Trends
SGLT2 Inhibitors: Structural optimization focuses on modifying the aryl group at position 6 to enhance selectivity and reduce off-target effects. For example, CAN’s thiophene-fluorophenyl group improves metabolic stability compared to earlier analogs .
Glycoside Derivatives: Natural and synthetic glycosides (e.g., α-arbutin) demonstrate the importance of substituent polarity in tissue penetration and enzymatic interactions .
Computational Modeling: Tools like AutoDock Vina are used to predict binding modes of oxane-triol derivatives to targets such as SGLT2 or tyrosinase, guiding rational design .
Biological Activity
2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol, commonly referred to as a derivative of oxane, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C13H19NO5
- Molecular Weight : 269.297 g/mol
- CAS Number : 2870-82-8
- SMILES Notation : Cc1ccc(N[C@@H]2OC@HC@HC@H[C@H]2O)O)cc1
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exhibit:
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity in mammalian cells by inhibiting topoisomerase II, suggesting potential applications in cancer therapy .
- Topoisomerase Inhibition : The inhibition of topoisomerase II is linked to the compound's ability to disrupt DNA replication and transcription processes, which is crucial for cancer cell proliferation .
- Photochemical Activity : Some derivatives have demonstrated enhanced activity under UVA light, indicating a possible use in photochemotherapy .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Antiproliferative Effects :
A study published in PubMed investigated the effects of hydroxymethyl derivatives on mammalian cells. The results indicated that compounds similar to 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol exhibited significant antiproliferative effects through topoisomerase inhibition. This provides a promising avenue for developing new anticancer therapies . -
Photochemical Properties :
Research highlighted that certain benzopsoralens, structurally related to our compound of interest, displayed marked antiproliferative effects under UVA activation. This suggests that 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol may also possess similar photochemical properties that could enhance its therapeutic efficacy in light-mediated treatments .
Potential Therapeutic Applications
Given its biological activities, 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol could be explored for various therapeutic applications:
- Cancer Treatment : Due to its antiproliferative and topoisomerase inhibitory properties, this compound may serve as a lead molecule for developing anticancer drugs.
- Phototherapy : Its potential activation under UVA light opens avenues for research into photodynamic therapy applications.
Q & A
Q. 1.1. What experimental design strategies are recommended for optimizing the synthesis of 2-(hydroxymethyl)-6-[(4-methylphenyl)amino]oxane-3,4,5-triol?
Methodological Answer:
- Factorial Design : Use a 2^k factorial design to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights statistical methods like fractional factorial designs to minimize experiments while maximizing data resolution .
- Response Surface Methodology (RSM) : After initial screening, apply RSM to identify optimal reaction conditions. Include variables such as reaction time (60–120 min) and pH (4–8).
- Analytical Validation : Monitor reaction progress via HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify yield and purity .
Q. 1.2. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Assign stereochemistry using 2D-NMR (HSQC, HMBC) to resolve overlapping signals in the oxane ring and confirm the (4-methylphenyl)amino substitution pattern .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify molecular weight (e.g., expected [M-H]⁻ at m/z 342.12) and detect impurities .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with analogs like 2-(iodomethyl)-6-methoxyoxane derivatives to validate stereochemistry .
Q. 1.3. What stability studies are essential for ensuring reproducible experimental results?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC under nitrogen to identify decomposition thresholds (e.g., >150°C).
- Solution Stability : Test in aqueous buffers (pH 3–9) at 25°C/40°C over 72 hours. Use UV-Vis (λ = 270 nm) to track degradation products .
- Light Sensitivity : Expose solid and dissolved samples to UV (254 nm) and visible light; quantify photodegradation via LC-MS .
Advanced Research Questions
Q. 2.1. How can computational modeling resolve contradictions in proposed structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., glycosidases). Compare binding energies of stereoisomers to explain divergent activity in enzymatic assays .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the oxane ring. Correlate with experimental NMR relaxation times (T1/T2) .
- QM/MM Calculations : Identify electron density shifts at the (4-methylphenyl)amino group to rationalize unexpected reactivity in nucleophilic substitutions .
Q. 2.2. What advanced analytical methods are suitable for detecting trace impurities in complex matrices?
Methodological Answer:
- EC-SERS : Electrochemical surface-enhanced Raman spectroscopy (Ag NPs, 785 nm laser) can detect impurities at <0.1% levels, though sensitivity may vary with substituent polarity .
- HILIC-MS/MS : Hydrophilic interaction chromatography coupled with tandem MS improves resolution of polar degradation products (e.g., hydrolyzed oxane rings) .
- NMR Cryoprobes : Enhance sensitivity for low-abundance isomers (e.g., 1D NOE to confirm axial vs. equatorial hydroxymethyl groups) .
Q. 2.3. How should researchers address discrepancies between theoretical predictions and experimental data in reaction mechanisms?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare k_H/k_D for hydroxyl protons to validate rate-determining steps (e.g., ring-opening vs. aminolysis) .
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., Schiff bases) during synthesis to reconcile DFT-predicted transition states with observed pathways .
- Multivariate Analysis : Apply PCA to experimental datasets (e.g., reaction rates, yields) and compare with computational descriptors (Hammett σ, frontier orbital energies) .
Data Contradiction Analysis
Q. 3.1. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?
Methodological Answer:
- Solubility Parameter Screening : Measure Hansen solubility parameters (δD, δP, δH) via inverse gas chromatography. Compare with literature values for DMSO, DMF, and NMP .
- Co-solvency Studies : Use a ternary phase diagram (water/ethanol/THF) to identify synergistic effects. For example, 10% water in DMF may enhance solubility by 40% .
- Crystallization Monitoring : Track dissolution kinetics via PVM (particle vision microscopy) to distinguish metastable vs. stable polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
